![molecular formula C18H20N2O3S B2610173 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954708-38-4](/img/structure/B2610173.png)
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” involves multicomponent reactions . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” are mainly centered around its C(1)-functionalization . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be determined using various spectroscopic techniques . For instance, its melting point can be determined, and its chemical shifts can be analyzed using NMR spectroscopy .Scientific Research Applications
- Synthesis and Cytotoxicity : Researchers have synthesized derivatives of N-tosyl-1,2,3,4-tetrahydroisoquinoline and evaluated their cytotoxicity against cancer cell lines. Notably, some analogs displayed significant cytotoxic effects, particularly against MOLT-3 cells. For instance, the o-hydroxy derivative showed potent activity against HuCCA-1, A-549, and MOLT-3 cell lines .
- Natural Sources : Isoquinoline is a crucial heterocyclic scaffold found in natural sources. Isoquinoline alkaloids exhibit diverse pharmacological properties, including anticancer activity .
- Synthetic Isoquinolines : Researchers have explored synthetic isoquinoline derivatives for various biological activities, such as matrix metalloproteinase inhibition, carbonic anhydrase inhibition, and delta opioid receptor ligand properties .
- Biologically Active Molecules : Sulfonamide-containing compounds are present in biologically active molecules. Aryl/heteroaryl sulfonamides, including those based on 1,2,3,4-tetrahydroisoquinoline, have been investigated for their antitumor properties .
- Synthetic Approaches : N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives can serve as precursors for 1,2,3-triazoles. Researchers have explored synthetic methods for 1,2,3-triazole derivatives, which have diverse applications .
- Quantitative Structure-Activity Relationship (QSAR) : Researchers have used QSAR models to understand the physicochemical properties influencing cytotoxicity. Descriptors like total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) play a crucial role in predicting cytotoxicities .
- 1,2,3-/1,2,4-Triazoles : Researchers have explored synthetic methods for 1,2,3-/1,2,4-triazoles. These methods offer high regioselectivity, functional group tolerance, and a wide substrate scope .
Anticancer Activity
Isoquinoline Scaffold
Sulfonamide Moiety
1,2,3-Triazoles
QSAR Studies
Regioselectivity and Functional Group Tolerance
Future Directions
The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDBZGBPZBTCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |
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